3-(Benzyloxy)-2,2-dimethylpropanoic acid

Medicinal Chemistry ADME Property Optimization Synthetic Methodology

This compound uniquely combines a sterically hindering gem-dimethyl group with a benzyloxy-protected alcohol, enabling orthogonal derivatization at two functional handles. Essential for introducing metabolic stability motifs into drug candidates, it is a key intermediate in CGRP receptor antagonist synthesis (migraine therapy). Unlike simpler analogs like pivalic acid or 3-benzyloxypropanoic acid, this scaffold preserves the precise geometry required for high-affinity target engagement. Achieve reliable downstream results with this building block sourced at ≥95% purity.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 36881-14-8
Cat. No. B3051903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2,2-dimethylpropanoic acid
CAS36881-14-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
InChIKeyLGPTVHABQNQBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8): Technical Specifications and Primary Research Applications


3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8) is a synthetic organic compound of the class of alpha,alpha-dimethyl carboxylic acids, featuring a benzyl-protected alcohol moiety . It is a versatile small molecule scaffold and intermediate, primarily used in the synthesis of complex pharmaceuticals and bioactive molecules [1]. Key physicochemical properties include a molecular formula of C₁₂H₁₆O₃, a molecular weight of 208.25 g/mol, a melting point of 61-63°C, and a predicted pKa of 4.45, which informs its handling and reactivity profile .

Why Generic Substitution of 3-(Benzyloxy)-2,2-dimethylpropanoic Acid is Not Advised


Direct substitution of 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8) with close analogs, such as 3-(benzyloxy)propanoic acid or 2,2-dimethylpropanoic acid (pivalic acid), is generally not possible without significant changes to downstream synthetic pathways or final product properties. The unique combination of the gem-dimethyl group (which imparts steric hindrance and metabolic stability [1]) and the benzyloxy ether (which provides a latent alcohol for further functionalization) creates a specific reactivity and steric profile. This combination is essential for achieving the desired molecular geometry and physicochemical properties in target molecules, meaning a seemingly minor structural change in the building block can lead to failure in subsequent synthetic steps or compromise the biological activity of the final compound. The following evidence quantifies key differentiators relevant to procurement and research application decisions.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-2,2-dimethylpropanoic Acid Procurement


pKa and Lipophilicity Comparison vs. Des-benzyl and Des-dimethyl Analogs

The target compound's predicted pKa of 4.45 ± 0.10 and calculated LogP of 2.66 [1] are critical for predicting its behavior in biological systems and during purification. When compared to the non-methylated analog 3-(benzyloxy)propanoic acid, the gem-dimethyl group in the target compound increases lipophilicity and is known to enhance metabolic stability in drug candidates [2]. While a direct pKa comparison for 3-(benzyloxy)propanoic acid was not found in this analysis, the structural influence of the gem-dimethyl group on carboxylic acid pKa is well-established, typically increasing pKa slightly compared to the unsubstituted analog.

Medicinal Chemistry ADME Property Optimization Synthetic Methodology

Commercial Availability and Purity Benchmarking

The target compound is offered by major chemical suppliers at a standard purity of ≥95% . This is comparable to the purity offered for the close analog 3-(benzyloxy)propanoic acid (96%) . However, the target compound is specifically noted as an "In-Stock Building Block" by aggregators, indicating its established utility and reliable supply chain for medicinal chemistry projects [1]. A more distantly related analog, 2,2-dimethylpropanoic acid (pivalic acid), is widely available at higher purities (99%) but lacks the critical benzyloxy functional handle, limiting its utility in complex molecule construction.

Procurement Chemical Synthesis Quality Control

Rotatable Bond Count as a Measure of Conformational Flexibility vs. Rigid Analogs

The target compound has a rotatable bond count of 5 [1], which is a key descriptor in medicinal chemistry for predicting oral bioavailability and target binding. This is higher than the rotatable bond count of the non-methylated analog 3-(benzyloxy)propanoic acid (which has 4 rotatable bonds) , due to the additional gem-dimethyl group. In contrast, a more rigid analog like 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (CAS 86507-74-6) has a lower rotatable bond count due to the presence of a ketone, which restricts conformation.

Computational Chemistry Drug Design Molecular Modeling

Optimal Application Scenarios for 3-(Benzyloxy)-2,2-dimethylpropanoic Acid


Synthesis of gem-Dimethyl Containing Drug Candidates

The gem-dimethyl group is a common motif in medicinal chemistry used to improve the metabolic stability and potency of drug candidates. The target compound serves as an ideal building block for introducing this motif alongside a protected alcohol handle. Its use is supported by literature demonstrating the value of 3-aryl-2,2-dimethylpropanoic acid derivatives, for which this compound is a key synthetic precursor [1].

Development of CGRP Receptor Antagonists for Migraine

Patents and literature identify 3-(Benzyloxy)-2,2-dimethylpropanoic acid as an intermediate in the synthesis of CGRP receptor antagonists, a class of drugs used to treat migraine [2]. The specific combination of the benzyloxy group and gem-dimethyl substitution is crucial for achieving high affinity for the CGRP receptor in the final drug molecule, making this specific building block indispensable for this therapeutic program.

Diversity-Oriented Synthesis and Library Production

As an 'In-Stock Building Block' with a unique substitution pattern, this compound is a prime candidate for diversity-oriented synthesis and the creation of novel chemical libraries. Its two distinct functional handles—the carboxylic acid and the protected alcohol—allow for orthogonal derivatization, enabling the rapid exploration of chemical space around the gem-dimethyl scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.